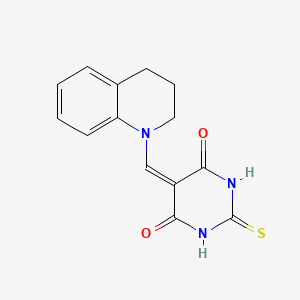
5-((3,4-dihydroquinolin-1(2H)-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-dihydroquinolin-1(2H)-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a novel organic compound known for its unique structural properties and potential applications in various scientific domains. The compound comprises a dihydroquinolinyl group linked to a thioxodihydropyrimidine structure, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves a multi-step synthesis starting with the derivatization of quinoline. The dihydroquinolinyl group is synthesized first and subsequently linked to the pyrimidine core through a methylene bridge.
Industrial Production Methods: On an industrial scale, the synthesis involves advanced organic synthesis techniques including condensation reactions under controlled temperatures and pH to ensure high yield and purity. Catalysts such as Lewis acids may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution due to its functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reductions, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed depend on the type of reaction; for example, oxidation may lead to the formation of quinolone derivatives, while nucleophilic substitution could introduce various functional groups into the thioxodihydropyrimidine ring.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a precursor for the synthesis of more complex molecules and materials.
Biology: Its structural similarity to certain bioactive molecules makes it a candidate for studying enzyme inhibition and protein binding interactions.
Medicine: Research is exploring its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is also being studied for its use in developing new materials with specific electronic or mechanical properties.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its structure allows for binding to active sites, influencing the biochemical pathways involved. The dihydroquinolinyl group is particularly effective in modulating the activity of certain enzymes, making it a potent molecule for biochemical research.
Comparison with Similar Compounds
When compared to similar compounds such as quinoline derivatives or other thioxodihydropyrimidines, 5-((3,4-dihydroquinolin-1(2H)-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its combined structural features. While quinoline derivatives are known for their antibacterial and antimalarial properties, thioxodihydropyrimidines are studied for their anticancer activities. This compound potentially combines these properties, making it a unique subject for further research.
Similar compounds include:
Quinolines
Quinoline derivatives
Thioxodihydropyrimidines
Pyrimidine derivatives
Properties
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-12-10(13(19)16-14(20)15-12)8-17-7-3-5-9-4-1-2-6-11(9)17/h1-2,4,6,8H,3,5,7H2,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXTWVNONNYJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
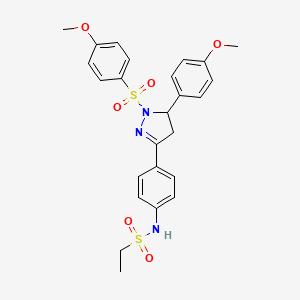
![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline](/img/structure/B2874534.png)
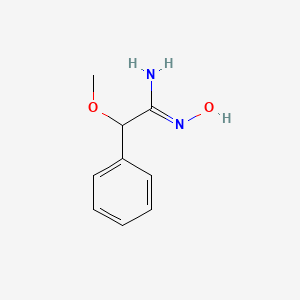
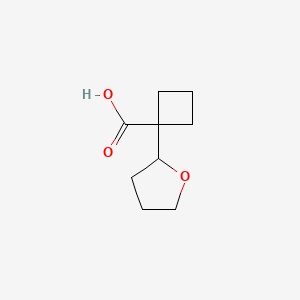
![3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2874538.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-methyl-1H-indole-3-carboxylate](/img/structure/B2874539.png)
![N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2874540.png)
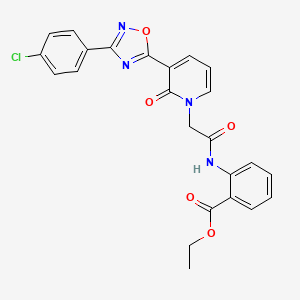
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2874542.png)
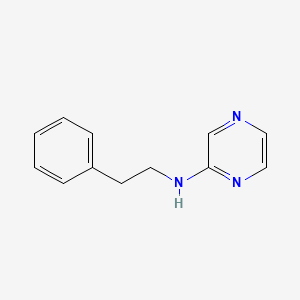
![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)
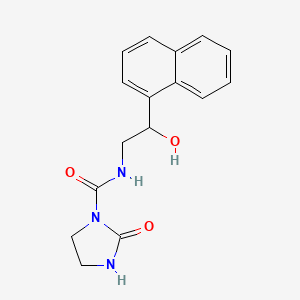
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2874550.png)
![2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2874553.png)
